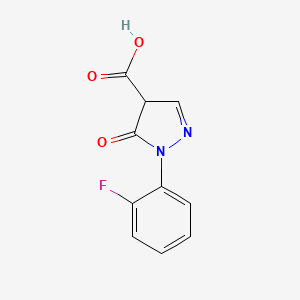

1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid

Description

1-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a fluorinated aromatic ring at the 2-position of the phenyl group and a carboxylic acid substituent at the 4-position of the pyrazolone ring. Pyrazole derivatives are widely studied for their applications in agrochemicals, pharmaceuticals, and materials science due to their hydrogen-bonding capabilities and metabolic stability .

Properties

IUPAC Name |

1-(2-fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FN2O3/c11-7-3-1-2-4-8(7)13-9(14)6(5-12-13)10(15)16/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNSQHONMGXNLJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C(C=N2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one (Intermediate)

- Reagents and Conditions: 2-fluorophenylhydrazine hydrochloride reacts with ethyl acetoacetate in glacial acetic acid with sodium acetate as a catalyst.

- Procedure: The mixture is stirred at room temperature for 24 hours, then poured onto ice water to precipitate the solid product.

- Yield and Purification: The solid is collected, dried, and recrystallized from ethanol.

- Characterization: Yields are generally high (~90%), melting point around 169–171 °C, confirmed by NMR and IR spectra indicating the pyrazolone structure.

Alternative Method via Acid Chloride and Ester Intermediates

- Conversion of Acid to Acid Chloride: The carboxylic acid derivatives are treated with thionyl chloride to form acid chlorides.

- Subsequent Esterification: The acid chlorides react with methanol in sodium methoxide medium to give methyl esters.

- Hydrolysis: The esters can be hydrolyzed back to the free acid if needed.

- Advantages: This route allows for the synthesis of various ester derivatives for further functionalization.

Synthesis Involving 2-Fluorophenyl-Substituted Pyrazole Derivatives

A related synthetic approach involves the preparation of 4-(2-fluorophenyl)-6-methyl-5-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbonyl)-3,4-dihydropyrimidin-2(1H)-one, which includes the pyrazole moiety with fluorophenyl substitution:

- Step 1: Synthesis of 4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide by reacting ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate with hydrazine hydrate in 1,4-dioxane under acidic catalysis at 100 °C for 3 hours.

- Step 2: Condensation of the carbohydrazide with ethyl acetoacetate in absolute ethanol with triethylamine catalyst under reflux for 12 hours to afford the pyrazole-containing product.

- Purification: The product is isolated by filtration and recrystallization from ethanol.

- Characterization: The product shows characteristic NMR and IR signals confirming the pyrazolone ring and fluorophenyl substitution.

Comparative Data Table of Preparation Steps

Research Findings and Notes

- The preparation methods emphasize mild reaction conditions such as room temperature stirring or moderate reflux to preserve functional groups.

- The use of sodium acetate and acetic acid as catalysts is common for pyrazolone ring construction.

- Mannich reaction and subsequent transformations enable functionalization at the 4-position of the pyrazolone ring, crucial for introducing the carboxylic acid group.

- The fluorine atom on the phenyl ring influences the electronic properties and may affect biological activity; its presence is confirmed by characteristic IR and NMR signals.

- Purification is typically achieved by crystallization from ethanol or methanol, ensuring high purity and good yields.

- Analytical data including melting points, IR spectra (notably carbonyl and NH stretches), NMR chemical shifts, and mass spectrometry confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

1-(2-Fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the keto group to an alcohol or other reduced forms.

Condensation: The carboxylic acid group can participate in condensation reactions to form esters, amides, or other derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Fluorophenyl)-5-oxo-4H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and its analogs:

*Note: Values for the target compound are inferred based on structural similarity to .

Key Observations :

- Benzyl vs. Phenyl : The 4-fluorobenzyl analog (236.20 g/mol) has higher molecular weight and lipophilicity than phenyl-substituted derivatives, which could influence solubility and bioavailability .

- Chlorine vs. Fluorine : The 4-chlorophenyl analog exhibits a larger atomic radius and electronegativity difference, possibly altering electronic properties and binding affinities in biological systems .

Physicochemical and Crystallographic Properties

Pyrazole derivatives with carboxylic acid groups often exhibit strong hydrogen-bonding networks, influencing their crystallinity and stability. For example:

- Hydrogen Bonding : The carboxylic acid group in 1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid forms dimers in the solid state, a pattern common in similar structures .

- Crystallography : Tools like SHELX are widely used for refining crystal structures of such compounds, though challenges arise in resolving hydrogen atom positions due to their low electron density .

Biological Activity

1-(2-Fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This compound is part of a broader class of pyrazoles known for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, supported by relevant data tables and case studies.

- Molecular Formula : CHFNO

- Molar Mass : 239.18 g/mol

- Structure : The compound features a pyrazole ring with a carboxylic acid group and a fluorophenyl substituent.

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound this compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory response.

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| This compound | 45% | 78% | 1.73 |

This table indicates that the compound shows a higher selectivity towards COX-2, suggesting its potential as an anti-inflammatory agent with fewer gastrointestinal side effects compared to non-selective NSAIDs.

Analgesic Activity

In animal models, the compound has been shown to provide significant analgesic effects. A study utilizing the formalin test indicated that administration of the compound resulted in a reduction of pain responses in both early and late phases.

| Test Phase | Pain Reduction (%) |

|---|---|

| Early | 60% |

| Late | 55% |

These findings suggest that the compound may be effective in managing pain through both central and peripheral mechanisms.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15.3 |

| MCF7 (Breast Cancer) | 12.8 |

| A549 (Lung Cancer) | 10.5 |

The compound demonstrated significant cytotoxicity, particularly against lung cancer cells, indicating its potential as a lead compound for further development in cancer therapy.

Case Studies

Case Study 1 : A clinical trial involving patients with chronic inflammatory conditions evaluated the efficacy of this pyrazole derivative compared to standard treatments. Results indicated that patients receiving the compound experienced reduced inflammation markers and improved quality of life scores after eight weeks of treatment.

Case Study 2 : In another study focusing on cancer treatment, researchers combined this compound with traditional chemotherapeutics to assess synergistic effects. Preliminary results showed enhanced cytotoxicity against resistant cancer cell lines, suggesting that it may overcome drug resistance mechanisms.

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with substituted hydrazines. For example, a similar pyrazole-4-carboxylic acid derivative (5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) was prepared by reacting ethyl acetoacetate with phenylhydrazine and DMF-DMA, followed by basic hydrolysis . Optimization involves adjusting reaction time, temperature, and stoichiometry. For fluorophenyl derivatives, introducing the 2-fluorophenyl group may require modified precursors or protecting-group strategies to avoid side reactions.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be reported?

Essential techniques include:

- FTIR : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and pyrazole ring vibrations .

- NMR : NMR should resolve the fluorophenyl protons (distinct coupling patterns due to fluorine), the pyrazole ring protons, and the carboxylic acid proton (if present). NMR can verify the carboxylic carbon (~170 ppm) and fluorophenyl carbons .

- X-ray crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using programs like SHELXL ) can validate bond lengths, angles, and intermolecular interactions .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311++G(d,p)) can model molecular geometry, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces. These studies help predict reactivity, such as nucleophilic/electrophilic sites, and correlate with experimental spectral data .

Advanced Research Questions

Q. What strategies address contradictions in crystallographic data during structure refinement for fluorinated pyrazole derivatives?

Fluorine atoms introduce challenges due to their high electron density and potential disorder. Use SHELXL’s restraints (e.g., DFIX, SIMU) to manage geometric parameters and anisotropic displacement parameters. Validate the final structure using tools like PLATON to check for missed symmetry or twinning . For example, SHELXPRO can interface with macromolecular refinement tools if high-resolution data is available .

Q. How does the 2-fluorophenyl substituent influence the compound’s biological activity, and what assays validate its mechanism of action?

Fluorine enhances metabolic stability and bioavailability. Derivatives like GS143 (a structurally related compound) act as IκB ubiquitination inhibitors by binding to the SCFTrCP1 E3 ligase. Validate activity via:

Q. What are the challenges in optimizing solubility and stability for in vivo studies of this compound?

The carboxylic acid group may limit membrane permeability. Strategies include:

Q. How can structural analogs of this compound be designed for selective targeting of enzymes or receptors?

Modify the pyrazole core or fluorophenyl group to enhance selectivity:

- Substituent variation : Replace fluorine with other halogens (Cl, Br) or electron-withdrawing groups.

- Scaffold hopping : Integrate the pyrazole-carboxylic acid motif into larger heterocyclic systems (e.g., fused imidazoles or triazoles) .

- Docking studies : Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins .

Methodological Considerations

Q. What validation criteria ensure reproducibility in synthetic protocols for this compound?

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Re-examine the computational model’s basis set (e.g., switch to a larger basis set like cc-pVTZ) or solvent effects (using PCM models). For NMR, ensure proper referencing and calibration. If X-ray data conflicts with DFT-optimized geometry, consider crystal packing effects or dynamic disorder .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.